molecular formula C15H13N5O B5878008 N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide

N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No. B5878008
M. Wt: 279.30 g/mol
InChI Key: ZAJZYILEUXDKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide, also known as MPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTB belongs to the class of tetrazole-containing compounds, which have shown promising results in various biological activities. Furthermore, we will list future directions for research on this compound.

Mechanism of Action

N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide exerts its biological effects by modulating the activity of various proteins and enzymes. It has been reported to inhibit the activity of COX-2 by binding to its active site. This binding leads to a decrease in the production of prostaglandins, which are responsible for pain and inflammation. N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. This inhibition leads to a decrease in tissue damage and inflammation.
Biochemical and physiological effects:
N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has also been shown to decrease the expression of MMPs, which are involved in tissue damage and inflammation. Furthermore, N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been reported to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also shown promising results in various biological activities, making it a potential candidate for drug development. However, there are also limitations to using N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its biological effects. Furthermore, the toxicity and pharmacokinetics of N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide have not been extensively studied, making it difficult to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for research on N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide. One area of interest is its potential as an anti-cancer agent. N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to inhibit the activity of MMPs, which are involved in tumor invasion and metastasis. Further research is needed to determine its potential as a cancer therapeutic. Another area of interest is its neuroprotective effects. N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been reported to protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to determine its efficacy in vivo. Finally, further research is needed to elucidate the mechanism of action of N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide involves the reaction of 4-methylbenzoyl chloride with sodium azide in the presence of a copper catalyst. The resulting product is then treated with triethylamine and 4-aminotetrazole to obtain N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for pain and inflammation.

properties

IUPAC Name

N-(4-methylphenyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c1-11-2-6-13(7-3-11)17-15(21)12-4-8-14(9-5-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJZYILEUXDKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide

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